

# A Comparative Analysis of 2-Cyclohexylcyclohexanone: Experimental Data vs. Literature Values

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## Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

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For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimentally determined data for **2-Cyclohexylcyclohexanone** against established literature values. The following sections present a detailed comparison of its physical and spectroscopic properties, outlining the methodologies for their experimental determination.

## Physical and Chemical Properties: A Side-by-Side Comparison

The accurate assessment of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of quantitative data comparing the experimental values of **2-Cyclohexylcyclohexanone** with those reported in the literature.

Property	Experimental Value	Literature Value
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O	C <sub>12</sub> H <sub>20</sub> O[1][2][3][4]
Molecular Weight	180.29 g/mol	180.29 g/mol [1][3][4][5][6]
CAS Number	90-42-6	90-42-6[1][2][3][4][6]
Appearance	-	Colorless to pale yellow clear liquid[2][7]
Melting Point	-	-32 °C[6][7][8]
Boiling Point	-	264 - 275 °C[3][8]
Density	-	0.971 - 0.987 g/cm <sup>3</sup> [7][8]
Refractive Index	-	1.485 - 1.490 @ 20.00 °C[6][7]
Flash Point	-	> 93.33 °C (> 200.00 °F)[7]; 121 °C (closed cup)[5][6]
Solubility	-	Soluble in alcohol; Insoluble in water[7]
logP (o/w)	-	3.810[6][7]

## Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and confirmation of a compound's identity. This section compares the expected literature data with a template for experimentally obtained results.

Spectroscopic Data	Experimental Data (Template)	Literature Data
<sup>1</sup> H NMR	To be determined	<sup>1</sup> H NMR spectra are available and have been recorded on instruments such as a BRUKER AC-300.[1]
<sup>13</sup> C NMR	To be determined	-
IR Spectroscopy	To be determined	IR spectra have been recorded using techniques such as CAPILLARY CELL: NEAT and ATR-Neat.[1]
Mass Spectrometry	To be determined	GC-MS data is available, with major fragments observed at m/z 98, 41, 55, 70, and 67.[1] Other mass spectrometry data has also been reported.[1]

## Experimental Protocols

To ensure the reproducibility and accuracy of experimental data, standardized methodologies are essential. The following are detailed protocols for the key experiments cited.

## Determination of Physical Properties

- **Melting Point:** The melting point is determined using a calibrated digital melting point apparatus. A small, powdered sample of **2-Cyclohexylcyclohexanone** is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
- **Boiling Point:** The boiling point is measured at atmospheric pressure using a distillation apparatus. The sample is heated in a flask equipped with a condenser and a thermometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

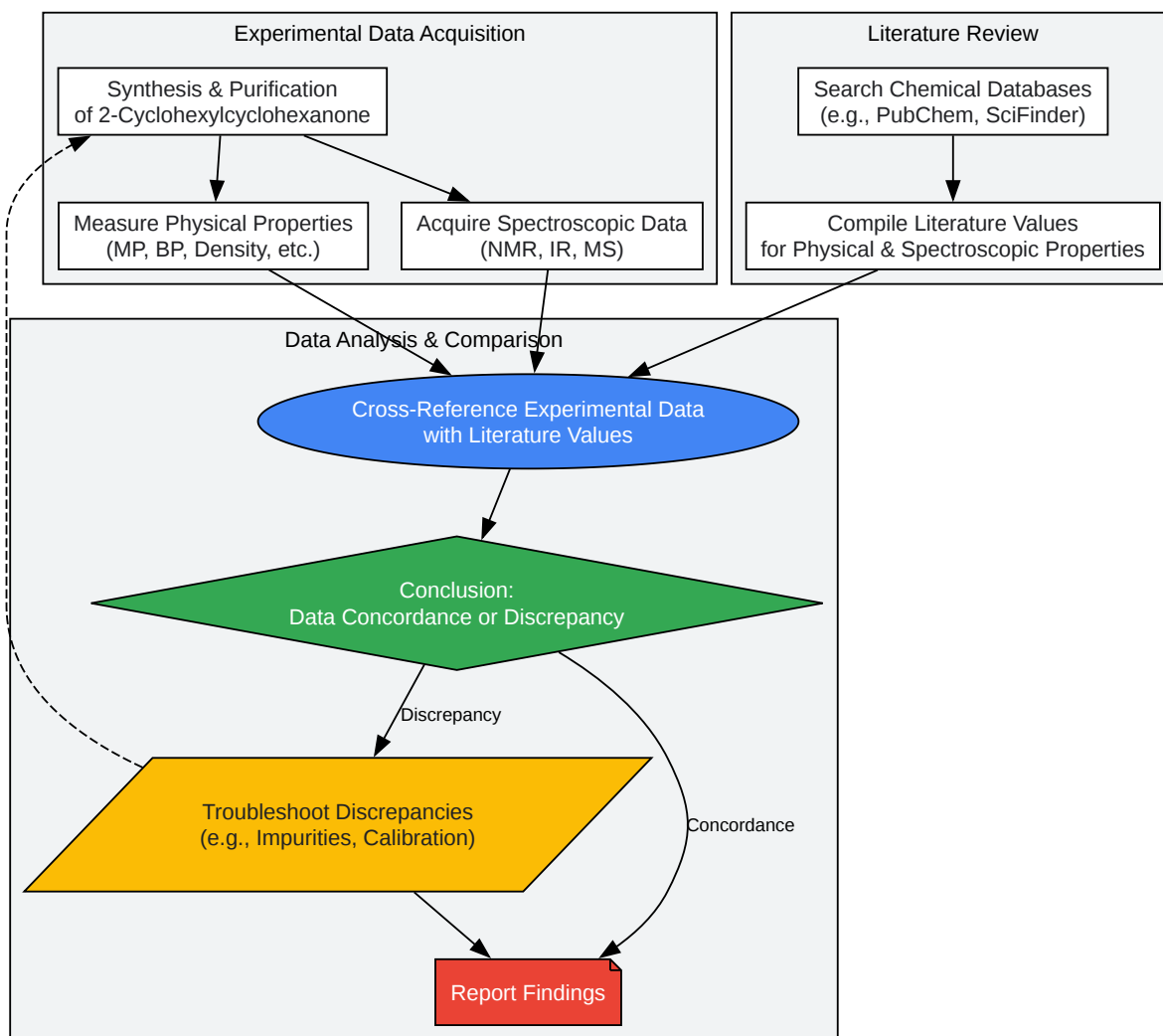
- **Density:** The density is measured using a pycnometer. The pycnometer is first weighed empty, then filled with distilled water to determine its volume, and finally filled with the sample. The density is calculated from the mass of the sample and the volume of the pycnometer.
- **Refractive Index:** The refractive index is determined using a calibrated Abbe refractometer. A drop of the liquid sample is placed on the prism, and the refractive index is read directly from the instrument's scale at a specified temperature (typically 20°C).

## Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.
- **Mass Spectrometry (MS):** Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the mass-to-charge ratio of the fragments is detected.

## Workflow for Data Comparison

The logical flow for cross-referencing experimental data with literature values is a critical process in chemical analysis. The following diagram illustrates this workflow.



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Caption: Workflow for comparing experimental and literature data.

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